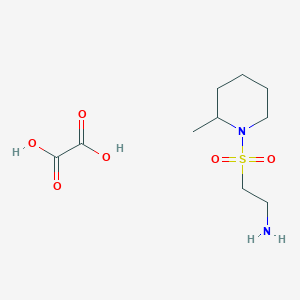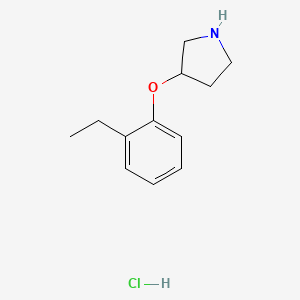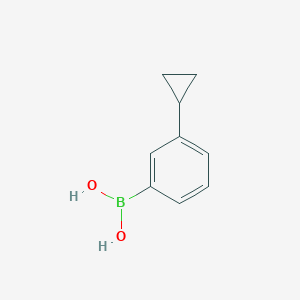
(3-Cyclopropylphenyl)boronic acid
説明
“(3-Cyclopropylphenyl)boronic acid” is an organoboronic acid that is commonly used in highly efficient Suzuki coupling reactions . It can be prepared as antibacterial agents .
Molecular Structure Analysis
The molecular formula of “(3-Cyclopropylphenyl)boronic acid” is C9H11BO2 . The exact mass and monoisotopic mass are 162.0852098 g/mol .
Chemical Reactions Analysis
Boronic acids, including “(3-Cyclopropylphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyclopropylphenyl)boronic acid” include a molecular weight of 162.00 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 .
科学的研究の応用
Catalysis in Organic Reactions
(3-Cyclopropylphenyl)boronic acid, like other boronic acids, plays a significant role in organic chemistry, especially in catalysis. For instance, boronic acids are utilized in catalyzing highly enantioselective aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing and Detection Applications
Boronic acids, including (3-Cyclopropylphenyl)boronic acid, find extensive use in sensing applications. They interact with diols and strong Lewis bases, leading to their use in various sensing applications, such as homogeneous assays or heterogeneous detection, and biological labeling (Lacina, Skládal, & James, 2014).
Fluorescent Chemosensors
In the field of biological active substance detection, which is crucial for disease prevention, diagnosis, and treatment, boronic acids are used to create fluorescent sensors. These sensors probe carbohydrates and bioactive substances, demonstrating changes in fluorescence intensity, excitation and emission wavelengths, and quantum yields (Huang et al., 2012).
Biomedical Applications
Boronic acids are important in biomedical applications, including the treatment of various diseases. Their unique reactivity and responsive nature have led to their use in developing new biomaterials for HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).
Pharmaceutical Development
The structural features of boronic acids are exploited for developing potent enzyme inhibitors and as antibody mimics. Their ability to recognize biologically important saccharides has led to a surge in research interest, particularly in pharmaceutical applications (Yang, Gao, & Wang, 2003).
Stability and Storage
Addressing the inherent instability of certain boronic acids, including cyclopropyl derivatives, is crucial for their benchtop storage and efficient cross-coupling in organic synthesis. Innovations in the slow release of unstable boronic acids from air-stable MIDA boronates have been a significant advancement in this area (Knapp, Gillis, & Burke, 2009).
Electrochemical Applications
Boronic acids are used in electrochemistry for converting carboxylic acids to boronic acids, demonstrating broad reaction scope, scalability, and application in synthesizing complex natural products (Barton et al., 2021).
Biomaterials and Sensor Development
Their ability to bind with biologically relevant diols makes boronic acids crucial in the development of biomaterials and sensors. This includes glucose sensors and autonomous drug delivery systems, showcasing the importance of boronic acid-decorated polymeric materials (Vancoillie & Hoogenboom, 2016).
Affinity Sensors for Bacteria Detection
Boronic acids, including (3-Cyclopropylphenyl)boronic acid, can be used in affinity sensors for detecting bacteria. This application leverages the reversible binding reaction of boronic acids with diol-groups on bacterial cell walls, offering a cost-effective and time-saving method for bacterial analysis in various water types (Wannapob et al., 2010).
Absorption Materials for Boronic Acid Recovery
Innovative absorption materials with boronate affinity have been developed for the treatment of boron pollution, which is a significant issue in the boronic acid production process. These materials demonstrate excellent adsorption performance and recyclability, important for environmental applications (Zhang et al., 2021).
Synthesis of Heterocyclic Boronic Acids
Decarboxylative Borylation in Synthesis
The decarboxylative borylation process, wherein carboxylic acids are converted into boronate esters, highlights the importance of boronic acids in materials science, chemosensor development, and drug discovery. This process simplifies the incorporation of boronic acids into complex molecules (Li et al., 2017).
将来の方向性
Boronic acids, including “(3-Cyclopropylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is a promising future for the study and application of boronic acids in medicinal chemistry .
特性
IUPAC Name |
(3-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFVQXUPALEVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669766 | |
| Record name | (3-Cyclopropylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropylphenyl)boronic acid | |
CAS RN |
1049730-10-0 | |
| Record name | (3-Cyclopropylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-cyclopropylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



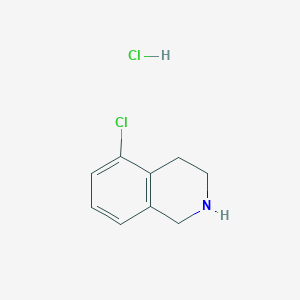
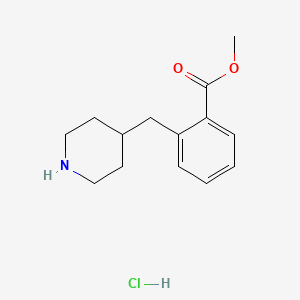
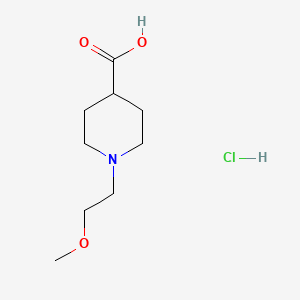
![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)
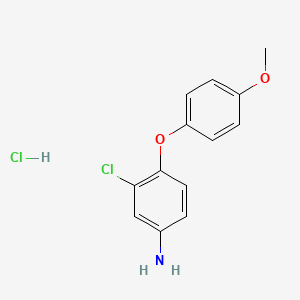
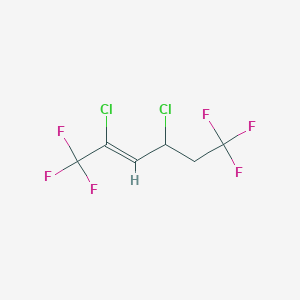
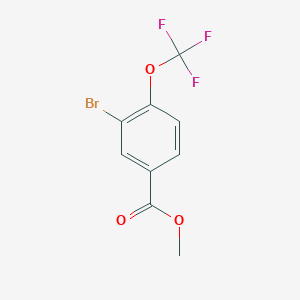
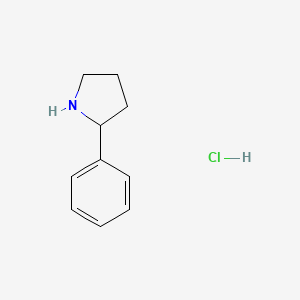
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)
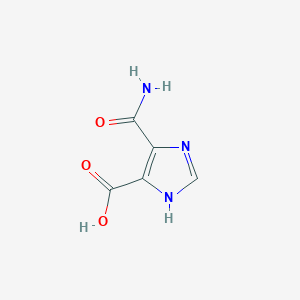
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
